Journal Name:Journal of Metamorphic Geology
Journal ISSN:0263-4929
IF:4.472
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1525-1314/issues
Year of Origin:0
Publisher:Wiley-Blackwell Publishing Ltd
Number of Articles Per Year:56
Publishing Cycle:Monthly
OA or Not:Not
Composite fibers spun directly from solutions of raw lignocellulosic biomass dissolved in ionic liquids†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2011-03-22 , DOI: 10.1039/C1GC15033B
Lignocellulosic biomass composite fibers (southern yellow pine and bagasse) were successfully prepared directly from the ionic liquid, 1-ethyl-3-methylimidazolium acetate ([C2mim]OAc) with a dry-jet wet spinning process using short dissolution times (10–30 min) and temperatures above the glass transition temperature of lignin. Fibers could not be spun at all from solutions of pine dissolved using previously reported dissolution methods (110 °C, 16 h), while bagasse fibers spun using the higher temperature/shorter time method were stronger than those obtained using the lower temperature/longer time method.
Detail
CO2-fixation into cyclic and polymeric carbonates: principles and applications
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2019-01-02 , DOI: 10.1039/C8GC03086C
The reaction between carbon dioxide and epoxides is an attractive pathway for CO2-utilisation as it can lead to the formation of two different, yet valuable, products: cyclic and polymeric carbonates. In this review, the advancements made within this field are critically discussed with special attention to the potential of these two classes of compounds as green chemical products. First, an overview is provided of the various types of homogeneous and heterogeneous catalytic systems developed for achieving the reaction of carbon dioxide with epoxides with high activity and selectivity towards either the cyclic or the polymeric carbonate products. Then, the chemical and physical properties of the cyclic and polycarbonate products are discussed, focussing on the correlation between such properties and the potential applications of each class of compounds. Finally, the most relevant applications of these materials, both potential and industrially implemented, are critically reviewed covering the fields of polymer products, energy storage devices, and biomedical and pharmaceutical applications.
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Comprehensive utilization strategy of cellulose in a facile, controllable, high-yield preparation process of cellulose nanocrystals using aqueous tetrabutylphosphonium hydroxide†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2021-01-25 , DOI: 10.1039/D0GC04370B
Cellulose nanocrystals (CNC) have attracted great attention due to their excellent physical properties, abundant functional groups, and extensive use in many fields. However, how to facilely and efficiently prepare CNC and utilize the cellulosic raw materials comprehensively are still major challenges. Herein, a comprehensive utilization strategy of cellulose is implemented by facile, high-yield, controllable CNC preparation and effective enzymatic hydrolysis of the cellulosic residue. CNC with a mixed crystal form of cellulose I and cellulose II was successfully prepared through the partial dissolution of cellulose in an aqueous tetrabutylphosphonium hydroxide (TBPH) solution under mild conditions followed by regeneration, short-term ultrasonic dispersion, resulting in a high CNC yield of up to 72.2%, high crystallinity of up to 72.1%, and tunable dimensions and crystal structure of CNC. The characterization results confirmed that the present method produced a nonderivative form of cellulose and changed its crystalline structure to varying degrees, and CNC exhibited thermal stability comparable to that of the raw materials. A partial dissolution/regeneration/ultrasonic dispersion mechanism was proposed for this CNC preparation process. Cellulose residue obtained from the CNC production process led to a high enzymatic hydrolysis rate of up to 89.1%, which was twice as high as that of the raw material. The overall process finally resulted in a comprehensive cellulose utilization rate of more than 95%. The present strategy provides a candidate approach for the comprehensive utilization of cellulose through the synchronous production of advanced high-performance materials and fine chemicals.
Detail
Cometabolic degradation of toxic trichloroethene or cis-1,2-dichloroethene with phenol and production of poly-β-hydroxybutyrate (PHB)
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2021-03-08 , DOI: 10.1039/D1GC00265A
Trichloroethene (TCE) and cis-1,2-dichloroethene (cDCE) are volatile organic compounds (VOCs) that are ubiquitous in the environment and cause health concerns. In addition, the non-degradable nature of conventional plastics causes many environmental problems. Therefore, it is necessary to identify the bacteria that can degrade the toxic VOCs and convert them into biodegradable plastics. In this study, we used the bacteria Cupriavidus sp. CY-1 to degrade VOCs and produce biodegradable plastics, i.e., poly-β-hydroxybutyrate (PHB). The strain CY-1 showed growth when it was supplemented with TCE or cDCE along with the co-substrates phenol or Tween 80. TCE was co-oxidized and degraded into CO2, and the phenol degradation produced two metabolites, catechol and the fission products of catechol. TCE or cDCE was converted into PHB by CY-1 when supplemented with phenol. CY-1 showed the highest cell dry mass (CDM) when it was grown with cDCE (0.74 ± 0.09 g L−1) or TCE (0.68 ± 0.04 g L−1) along with phenol and Tween 80. CY-1 showed the highest PHB accumulation (350 ± 15 mg g−1 CDM) when it was incubated with cDCE, phenol and Tween 80. PHB production was calculated based on the bacterial CDM and high-pressure liquid chromatography results. FT-IR, 1H and 13C NMR analyses were conducted to identify PHB. The thermal properties of PHB were confirmed, using thermogravimetric and differential scanning calorimetry analysis. The chemical shifts of PHB produced from VOCs nearly matched with standard PHB; therefore, CY-1 could convert toxic VOCs into valuable chemicals such as PHB.
Detail
Concise synthesis of ketoallyl sulfones through an iron-catalyzed sequential four-component assembly†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2018-01-24 , DOI: 10.1039/C7GC03719H
A three starting material four component reaction (3SM-4CR) strategy is described to prepare β-acyl allylic sulfones from methyl ketones, sodium sulfinates and dimethylacetamide (DMA) in an iron-catalyzed oxidative system. In this process, DMA was used as a dual synthon to provide two carbons. A broad range of functional groups were tolerated in this reaction system.
Detail
Cobalt-modified molybdenum carbide as an efficient catalyst for chemoselective reduction of aromatic nitro compounds†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2013-11-08 , DOI: 10.1039/C3GC42049C
This work presents a facile and clean transformation for synthesizing diverse functionalized arylamines through chemoselective reduction reaction of their corresponding substituted nitroarenes catalyzed by the supported cobalt-promoted molybdenum carbide catalyst on modified activated carbon (Co–Mo2C/AC, AC is denoted as the modified activated carbon by H2O2 oxidation treatment). Various characterization techniques including X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), inductively coupled plasma (ICP) and H2 temperature-programmed reduction (H2-TPR) were employed to reveal the relationship between catalyst nature and catalytic performance, and the plausible reaction mechanism is also proposed. The characterization results suggest that the addition of a small amount of transition metals, especially cobalt could significantly promote the formation of a perfect molybdenum carbide crystal phase, resulting in the improvement in catalytic properties of the supported molybdenum carbide catalyst. Reaction results demonstrate that the optimized Co–Mo2C/AC catalyst shows comparable catalytic performance towards precious metals for chemoselective reduction of various aromatic nitro compounds, affording 100% yield for all substrates involved in this work (99.3% of isolated yield for model substrate). Moreover, it can be found that the catalyst could be easily recovered by filtration and recycled without obvious loss in its catalytic properties. Therefore, the developed Co–Mo2C/AC catalyst in this work can be considered as an industrially viable and cheap candidate for clean and highly-efficient production of diverse functionalized arylamines.
Detail
Catalytic upgrading of levulinic acid to 5-nonanone†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2010-01-27 , DOI: 10.1039/B923907C
Aqueous solutions of levulinic acid can be catalytically processed, through the intermediate formation of γ-valerolactone (GVL), to an organic liquid stream that spontaneously separates from water, and is enriched in pentanoic acid and 5-nonanone. This organic layer can serve as a source of chemicals or can be upgraded to hydrocarbon fuels.
Detail
Biocatalytic anti-Prelog stereoselective reduction of 4′-methoxyacetophenone to (R)-1-(4-methoxyphenyl)ethanol with immobilized Trigonopsis variabilis AS2.1611 cells using an ionic liquid-containing medium†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2009-06-16 , DOI: 10.1039/B823502C
The biocatalytic anti-Prelog enantioselective reduction of 4′-methoxyacetophenone (MOAP) to (R)-1-(4-methoxyphenyl)ethanol {(R)-MOPE} using immobilized Trigonopsis variabilis AS2.1611 cells was, for the first time, successfully conducted in an ionic liquid (IL)-containing system. Of all the tested ILs, the best results were observed in the co-solvent system containing 1-(2′-hydroxyl)ethyl-3-methylimidazolium nitrate (C2OHMIM·NO3), which showed the good biocompatibility with the cells and only a moderate increase in the cell membrane permeability. It was found that the optimal content of C2OHMIM·NO3, buffer pH, reaction temperature, substrate concentration and shaking rate were 2.5% (v/v), 8.5, 30 °C, 15 mM and 200 r min−1, respectively. Under these optimized conditions, the initial reaction rate, the maximum yield and the product e.e. were 7.1 μmol h−1, 97.2% and >99%, respectively, which are much higher than the corresponding values previously reported. The presence of C2OHMIM·NO3 in aqueous buffer allowed the cells to tolerate relatively high temperatures and substrate concentrations compared with those in aqueous buffer without IL. Additionally, the immobilized cells manifested excellent operational and storage stability. Hence, the whole-cell biocatalytic anti-Prelog reduction of MOAP to (R)-MOPE on a preparative scale in the presence of C2OHMIM·NO3 appears to be a promising and competitive reaction
Detail
Construction and optimization of a microbial platform for sustainable biosynthesis of poly-N-acetyllactosamine glycoprotein in the cytoplasm for detecting tumor biomarker galectin-3†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2021-02-15 , DOI: 10.1039/D0GC04331A
Galectin-3 (Gal-3), a member of the β-galactoside-binding lectin family, involved in tumor angiogenesis and metastasis, is considered a diagnostic biomarker and a promising treatment target for early cancer. Gal-3 recognizes the poly-N-acetyllactosamine (poly-LacNAc)-based carbohydrate motifs of glycoproteins and glycolipids. To date, protein glycosylation with poly-LacNAc has been mainly achieved by chemical or chemoenzymatic strategies. In this study, a green artificial biosynthesis pathway for catalyzing the poly-LacNAc glycosylation of protein was designed and developed in the cytoplasm of Escherichia coli. The pathway enlists a cytoplasmic sequential O-glycosylation polypeptide-glycosyltransferase from Streptococcus parasanguinis to establish a site-specific primer N-acetylglucosamine on the target protein, and two glycosyltransferases from Neisseria meningitidis and Helicobacter pylori to extend the poly-LacNAc chain. Rewiring the metabolic network of the strain, by applying a carbon absorption enforced intersection and orthogonal utilization system, achieved the goal of poly-LacNAc glycoprotein biosynthesis in the cytoplasm. This approach coupled phosphoenolpyruvate (PEP) generation from the second carbon source, glycerol, with PEP consumption by the PEP-dependent phosphotransferase system, to facilitate noncatabolic utilization of glucose. The content of LacNAc-linked and poly-LacNAc-linked glycoprotein purified from the engineered strain reached 17 mg L−1, ∼10 times that purified from the starting strain. Furthermore, the degree of polymerization of the poly-LacNAc glycoprotein was further improved by optimizing the pathway flux toward the availability of the two key nucleotide sugars. The purified glycoprotein carrying the LacNAc epitope displayed a high affinity for Gal-3. Finally, the concentration of poly-LacNAc glycoprotein reached 45.7 mg L−1 through optimizing various culture conditions. The cytoplasmic glycoengineering strategies used in this study open up new avenues for the efficient and green manufacturing of various glycoprotein structures with diverse biomedical applications, thus reducing or eliminating the use or generation of hazardous substances.
Detail
Combining pot, atom and step economy (PASE) in organic synthesis. Synthesis of tetrahydropyran-4-ones†
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2007-02-27 , DOI: 10.1039/B700923B
The combination of pot, atom and step economy (PASE) in the synthesis of organic molecules of medium complexity can lead to a significant ‘greening’ of a synthetic route. This is demonstrated by the synthesis of highly substituted tetrahydropyran-4-ones and is quantified by a series of recognised metrics, which demonstrate the efficiency of combining PASE over conventional synthetic strategies.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
地学2区 GEOLOGY 地质学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
20.10 93 Science Citation Index Science Citation Index Expanded Not
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